Cas no 2832-55-5 (3-chlorohexan-2-one)

3-chlorohexan-2-one 化学的及び物理的性質
名前と識別子
-
- 3-chlorohexan-2-one
- SCHEMBL11058800
- 3-Chlorohexan-2-one
- BMAOXIKHKBCNHU-UHFFFAOYSA-N
- 2-Hexanone, 3-chloro
- 2832-55-5
- DTXSID20546137
-
- MDL: MFCD20621886
- インチ: InChI=1S/C6H11ClO/c1-3-4-6(7)5(2)8/h6H,3-4H2,1-2H3
- InChIKey: BMAOXIKHKBCNHU-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 134.0498427g/mol
- どういたいしつりょう: 134.0498427g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 8
- 回転可能化学結合数: 3
- 複雑さ: 80.6
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 17.1Ų
3-chlorohexan-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-263091-2.5g |
3-chlorohexan-2-one |
2832-55-5 | 2.5g |
$2554.0 | 2023-09-14 | ||
Enamine | EN300-263091-10.0g |
3-chlorohexan-2-one |
2832-55-5 | 10.0g |
$4067.0 | 2023-03-01 | ||
Enamine | EN300-263091-5.0g |
3-chlorohexan-2-one |
2832-55-5 | 5.0g |
$3235.0 | 2023-03-01 | ||
Enamine | EN300-263091-1.0g |
3-chlorohexan-2-one |
2832-55-5 | 1.0g |
$1232.0 | 2023-03-01 | ||
Enamine | EN300-263091-1g |
3-chlorohexan-2-one |
2832-55-5 | 1g |
$1232.0 | 2023-09-14 | ||
Enamine | EN300-263091-5g |
3-chlorohexan-2-one |
2832-55-5 | 5g |
$3235.0 | 2023-09-14 | ||
Enamine | EN300-263091-10g |
3-chlorohexan-2-one |
2832-55-5 | 10g |
$4067.0 | 2023-09-14 |
3-chlorohexan-2-one 関連文献
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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4. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
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Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
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Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
3-chlorohexan-2-oneに関する追加情報
Recent Advances in the Study of 3-Chlorohexan-2-one (CAS: 2832-55-5) and Its Applications in Chemical Biology and Pharmaceutical Research
In recent years, 3-chlorohexan-2-one (CAS: 2832-55-5) has garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications as a key intermediate in organic synthesis and drug development. This research briefing aims to provide an overview of the latest findings related to this compound, highlighting its synthesis, biological activities, and potential therapeutic applications. The information presented herein is derived from peer-reviewed academic literature, industry reports, and technical documents published within the last two years.
One of the most notable advancements in the study of 3-chlorohexan-2-one is its role in the synthesis of novel bioactive molecules. Recent studies have demonstrated its utility as a building block for the construction of heterocyclic compounds, which are often pivotal in drug discovery. For instance, a 2023 study published in the *Journal of Medicinal Chemistry* detailed the use of 3-chlorohexan-2-one in the synthesis of pyrrolidine derivatives, which exhibited promising antimicrobial activity against resistant bacterial strains. The study employed a combination of spectroscopic techniques (NMR, IR, and MS) to characterize the intermediates and final products, ensuring the reproducibility and scalability of the synthetic route.
Beyond its synthetic applications, 3-chlorohexan-2-one has also been investigated for its potential biological effects. A recent in vitro study explored its interaction with cellular enzymes, revealing inhibitory effects on specific cytochrome P450 isoforms. These findings, published in *Bioorganic & Medicinal Chemistry Letters*, suggest that 3-chlorohexan-2-one could serve as a lead compound for the development of enzyme inhibitors targeting metabolic disorders. However, further in vivo studies are required to validate these observations and assess the compound's safety profile.
In the pharmaceutical industry, 3-chlorohexan-2-one has been utilized in the production of active pharmaceutical ingredients (APIs). A 2022 patent application disclosed a novel method for synthesizing a blockbuster antihypertensive drug using 3-chlorohexan-2-one as a key intermediate. The patented process emphasized improved yield and reduced environmental impact compared to traditional methods, aligning with the growing emphasis on green chemistry in drug manufacturing. This innovation underscores the compound's relevance in modern pharmaceutical synthesis.
Despite these promising developments, challenges remain in the widespread adoption of 3-chlorohexan-2-one. Issues such as stability under varying storage conditions and potential toxicity at higher concentrations have been reported in preliminary studies. Researchers are actively exploring strategies to mitigate these limitations, including the development of stabilized formulations and the identification of safer analogs. Collaborative efforts between academia and industry are expected to drive further progress in this area.
In conclusion, 3-chlorohexan-2-one (CAS: 2832-55-5) continues to be a compound of significant interest in chemical biology and pharmaceutical research. Its dual role as a synthetic intermediate and a potential bioactive molecule positions it as a valuable asset in drug discovery and development. Future research should focus on addressing the existing challenges while expanding the scope of its applications, particularly in the design of next-generation therapeutics. This briefing serves as a testament to the compound's potential and the ongoing efforts to harness its full capabilities in advancing human health.
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